molecular formula C19H21N2O2S+ B11224110 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11224110
M. Wt: 341.4 g/mol
InChI Key: BLZADJLXDOHXLC-UHFFFAOYSA-N
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Description

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a phenyl group attached to a tetrahydroimidazo[2,1-b][1,3]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a thioamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups or the ring system.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or interaction with cellular components .

Properties

Molecular Formula

C19H21N2O2S+

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H21N2O2S/c1-23-17-10-8-15(9-11-17)19(22)14-20(16-6-3-2-4-7-16)18-21(19)12-5-13-24-18/h2-4,6-11,22H,5,12-14H2,1H3/q+1

InChI Key

BLZADJLXDOHXLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O

Origin of Product

United States

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